molecular formula C21H21ClN4O2S3 B12158630 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide

Katalognummer: B12158630
Molekulargewicht: 493.1 g/mol
InChI-Schlüssel: CDILLPOUEADZFA-FMCGGJTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a complex organic molecule that features a variety of functional groups, including a thiadiazole ring, a chlorobenzyl group, and an acetohydrazide moiety. It is primarily used in early discovery research due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves multiple steps, typically starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions The chlorobenzyl group is then introduced via a nucleophilic substitution reaction The final step involves the condensation of the intermediate with 4-propoxybenzaldehyde to form the acetohydrazide derivative

Analyse Chemischer Reaktionen

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide: undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Researchers study its potential as a bioactive molecule, particularly for its antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: While not widely used in industrial applications, its unique structure makes it a valuable tool for studying chemical reactions and mechanisms.

Wirkmechanismus

The exact mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiadiazole ring and chlorobenzyl group may play key roles in binding to these targets, potentially disrupting their normal function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide include other thiadiazole derivatives and acetohydrazide compounds These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Eigenschaften

Molekularformel

C21H21ClN4O2S3

Molekulargewicht

493.1 g/mol

IUPAC-Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4O2S3/c1-2-11-28-17-9-7-15(8-10-17)12-23-24-19(27)14-30-21-26-25-20(31-21)29-13-16-5-3-4-6-18(16)22/h3-10,12H,2,11,13-14H2,1H3,(H,24,27)/b23-12-

InChI-Schlüssel

CDILLPOUEADZFA-FMCGGJTJSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Kanonische SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.